4-(4-Chlorophenyl)-5-imino-1,2,4-thiadiazolidin-3-one (1-methylpropylidene)hydrazone
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Overview
Description
4-(4-Chlorophenyl)-5-imino-1,2,4-thiadiazolidin-3-one (1-methylpropylidene)hydrazone is a chemical compound with the molecular formula C12H13ClN4S2.
Preparation Methods
The synthesis of 4-(4-Chlorophenyl)-5-imino-1,2,4-thiadiazolidin-3-one (1-methylpropylidene)hydrazone typically involves the reaction of 4-chlorophenyl isothiocyanate with hydrazine derivatives under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization .
Chemical Reactions Analysis
4-(4-Chlorophenyl)-5-imino-1,2,4-thiadiazolidin-3-one (1-methylpropylidene)hydrazone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-(4-Chlorophenyl)-5-imino-1,2,4-thiadiazolidin-3-one (1-methylpropylidene)hydrazone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other heterocyclic compounds and as a reagent in various organic reactions.
Biology: This compound has shown potential as an antimicrobial and antifungal agent, making it a subject of interest in biological studies.
Medicine: Research has indicated that derivatives of this compound may have anti-inflammatory and anticancer properties, leading to investigations into its potential therapeutic uses.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-5-imino-1,2,4-thiadiazolidin-3-one (1-methylpropylidene)hydrazone involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is believed to result from the inhibition of key enzymes in microbial cells, leading to cell death. In cancer research, it is thought to induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Similar compounds to 4-(4-Chlorophenyl)-5-imino-1,2,4-thiadiazolidin-3-one (1-methylpropylidene)hydrazone include other thiadiazolidinone derivatives, such as:
- 4-(4-Chlorophenyl)-5-imino-1,2,4-thiadiazolidin-3-one
- 4-(4-Methylphenyl)-5-imino-1,2,4-thiadiazolidin-3-one
- 4-(4-Fluorophenyl)-5-imino-1,2,4-thiadiazolidin-3-one
These compounds share similar core structures but differ in their substituents, which can lead to variations in their biological activities and applications.
Properties
CAS No. |
115370-85-9 |
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Molecular Formula |
C12H14ClN5S |
Molecular Weight |
295.79 g/mol |
IUPAC Name |
N-[(E)-butan-2-ylideneamino]-4-(4-chlorophenyl)-5-imino-1,2,4-thiadiazol-3-amine |
InChI |
InChI=1S/C12H14ClN5S/c1-3-8(2)15-16-12-17-19-11(14)18(12)10-6-4-9(13)5-7-10/h4-7,14H,3H2,1-2H3,(H,16,17)/b14-11?,15-8+ |
InChI Key |
VHPWGPHNIJHVKG-GBMQTWKSSA-N |
Isomeric SMILES |
CC/C(=N/NC1=NSC(=N)N1C2=CC=C(C=C2)Cl)/C |
Canonical SMILES |
CCC(=NNC1=NSC(=N)N1C2=CC=C(C=C2)Cl)C |
Origin of Product |
United States |
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